![molecular formula C17H11ClN4O2 B5720786 4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)
4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPOP and belongs to the class of heterocyclic compounds. CPOP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
作用機序
The mechanism of action of CPOP is not fully understood. However, studies have shown that CPOP inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. CPOP also inhibits the activity of certain proteins, such as Akt and mTOR, which are involved in the regulation of cell growth and survival. These actions contribute to the anti-inflammatory, anti-cancer, and anti-bacterial properties of CPOP.
Biochemical and Physiological Effects:
CPOP has been found to have various biochemical and physiological effects. In vitro studies have shown that CPOP inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. CPOP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CPOP has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of using CPOP in lab experiments is its wide range of biological activities, which makes it a potential candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation of using CPOP in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on CPOP. One direction is the development of new derivatives of CPOP with improved solubility and efficacy. Another direction is the investigation of the potential applications of CPOP in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of CPOP and its effects on various biological pathways.
合成法
The synthesis of CPOP involves the reaction of 5-methyl-3-(2-chlorophenyl)isoxazole-4-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate to form 5-methyl-3-(2-chlorophenyl)-4-isoxazolecarbohydrazide. The resulting compound is then reacted with pyridine-2-carboxylic acid and phosphorus oxychloride to yield CPOP.
科学的研究の応用
CPOP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, CPOP has been found to possess anti-inflammatory properties that make it a potential candidate for the treatment of various inflammatory diseases. CPOP has also been found to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancers. In addition, CPOP has been found to possess anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O2/c1-10-14(15(21-23-10)12-4-2-3-5-13(12)18)17-20-16(22-24-17)11-6-8-19-9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWZMDQTOXLICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)
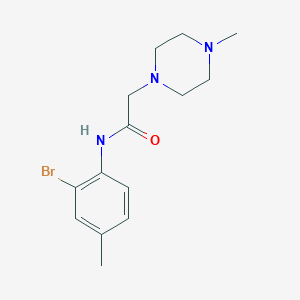
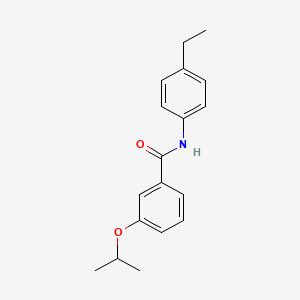
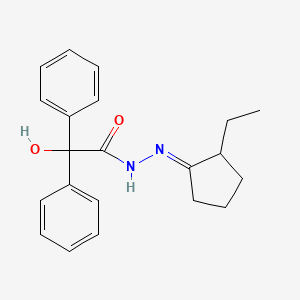
![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
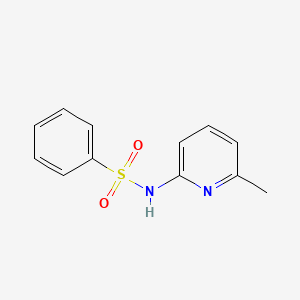
![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)
![3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5720764.png)


![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)
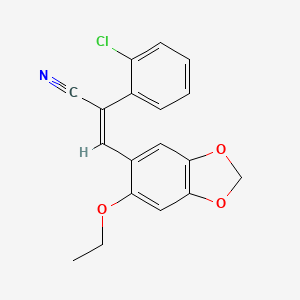
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)
![2-{2-methoxy-4-[2-(4-methylphenyl)carbonohydrazonoyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B5720805.png)